molecular formula C25H25N5O3 B356346 13-(3-ethoxypropyl)-17-(3-methoxyphenyl)-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 847177-24-6

13-(3-ethoxypropyl)-17-(3-methoxyphenyl)-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

Cat. No.: B356346
CAS No.: 847177-24-6
M. Wt: 443.5g/mol
InChI Key: BEAXMLVCYXEFLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-ethoxypropyl)-11-(3-methoxyphenyl)-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxypropyl)-11-(3-methoxyphenyl)-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one involves multiple steps, including the formation of the pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin core and the subsequent functionalization of the ethoxypropyl and methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxypropyl)-11-(3-methoxyphenyl)-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-(3-ethoxypropyl)-11-(3-methoxyphenyl)-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: The compound could be investigated for its pharmacological properties and potential use in drug development.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 3-(3-ethoxypropyl)-11-(3-methoxyphenyl)-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, or altering gene expression. Detailed studies are required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-ethoxypropyl)-11-(3-methoxyphenyl)-2-methyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one can be compared with other pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin derivatives, such as those with different substituents on the ethoxypropyl or methoxyphenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

CAS No.

847177-24-6

Molecular Formula

C25H25N5O3

Molecular Weight

443.5g/mol

IUPAC Name

13-(3-ethoxypropyl)-17-(3-methoxyphenyl)-14-methyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one

InChI

InChI=1S/C25H25N5O3/c1-4-33-14-8-13-29-16(2)26-23-21(25(29)31)22-24(28-20-12-6-5-11-19(20)27-22)30(23)17-9-7-10-18(15-17)32-3/h5-7,9-12,15H,4,8,13-14H2,1-3H3

InChI Key

BEAXMLVCYXEFLL-UHFFFAOYSA-N

SMILES

CCOCCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC(=CC=C5)OC)C

Canonical SMILES

CCOCCCN1C(=NC2=C(C1=O)C3=NC4=CC=CC=C4N=C3N2C5=CC(=CC=C5)OC)C

Origin of Product

United States

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